3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
CAS No.:
Cat. No.: VC15318520
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C21H21N3O4/c1-27-12-11-24-20(13-7-9-14(28-2)10-8-13)17-18(22-23-19(17)21(24)26)15-5-3-4-6-16(15)25/h3-10,20,25H,11-12H2,1-2H3,(H,22,23) |
| Standard InChI Key | ZGYQAUDERWNFTQ-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OC |
Introduction
The compound 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule featuring a pyrrolo[3,4-c]pyrazole core. This structure is characterized by multiple functional groups, including hydroxyl (-OH), methoxy (-OCH3), and ethyl moieties (-CH2CH3), which contribute to its chemical reactivity and biological activity. The molecular formula of this compound is C19H19N3O4, with a molecular weight of approximately 341.37 g/mol.
Synthesis and Chemical Reactions
The synthesis of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves multi-step reactions, typically requiring precise control over reaction conditions such as temperature and solvent choice. These methods allow for the modification of the compound's properties, making it versatile in synthetic applications.
Biological Activities and Potential Applications
Compounds with the pyrrolo[3,4-c]pyrazole framework often exhibit significant biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects. 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has been studied for its interaction with biological targets such as enzymes and receptors involved in disease processes. Its unique arrangement of functional groups may enhance its solubility and bioactivity compared to other pyrazole derivatives.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyphenyl)pyrazole | Not specified | Anticancer |
| 1-Methyl-3-(2-hydroxyphenyl)pyrazole | Not specified | Anti-inflammatory |
| 5-Aryl-pyrazole derivatives | Not specified | Antioxidant |
| 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1H-pyrazolo[3,4-c]pyrazol-6-one | C20H19N3O3 | Contains a methyl group instead of methoxyethyl |
| 5-(2-hydroxyphenyl)-1H-pyrazolo[3,4-b]quinoline | C16H13N3O | Exhibits different heterocyclic properties |
Research Findings and Future Directions
Interaction studies involving 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically employ techniques such as binding affinity assays to specific receptors or enzymes. The compound's potential therapeutic applications underscore its importance in advancing medicinal chemistry and drug discovery.
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